molecular formula C18H11Cl3F3N3O2 B2412948 1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime CAS No. 477873-01-1

1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2412948
CAS No.: 477873-01-1
M. Wt: 464.65
InChI Key: AJHHPNVZWITVPK-JQAMDZJQSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tipranavir, which also contains a trifluoromethylpyridine moiety, was achieved using a chiral auxiliary .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a pyridine ring, which is further connected to an isoxazole ring. The isoxazole ring is attached to an ethanone group, which is linked to an oxime group via an O-(2,6-dichlorobenzyl) linker .

Scientific Research Applications

  • Structural Analysis and Hydrogen Bonding : A study by Alcalde et al. (2008) on similar ethanone oximes highlighted the significance of hydrogen bonding networks revealed by X-ray diffraction. These networks are crucial for understanding the molecular interactions and properties of such compounds (Alcalde et al., 2008).

  • Regioselective Synthesis : Yi Yang et al. (2013) described the regioselective synthesis of pyridine derivatives, which is relevant for the synthesis of complex molecules like the one . This study contributes to the understanding of efficient and targeted synthesis techniques (Yi Yang et al., 2013).

  • Reactions with Hydroxylamine : Sosnovskikh et al. (2006) explored the reaction of similar polyfluoroacyl chromones with hydroxylamine. This reaction process is important for understanding the reactivity of the compound in different chemical environments (Sosnovskikh et al., 2006).

  • Fungicidal Activity of Related Compounds : A study by Bai et al. (2020) on 1,2,4-triazole derivatives containing oxime ether provides insights into the potential applications of similar compounds in fungicide development (Bai et al., 2020).

  • Process Development for Related Triazole Antifungals : Butters et al. (2001) discussed the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The process development insights could be applicable to the synthesis and application of the compound (Butters et al., 2001).

  • Spectroscopic and Computational Analysis : Sánchez-Pavón et al. (2020) conducted a spectroscopic and computational analysis of new alkyl-oximes, which can be relevant for understanding the structural and electronic properties of the compound (Sánchez-Pavón et al., 2020).

  • Copper-Catalyzed Synthesis of Isoxazoles : Ueda et al. (2012) developed a method for the synthesis of trisubstituted isoxazoles, which is relevant for the synthesis and potential applications of the compound (Ueda et al., 2012).

Future Directions

Trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries, and many novel applications of these compounds are expected to be discovered in the future .

Properties

IUPAC Name

(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3F3N3O2/c1-9(26-28-8-11-12(19)3-2-4-13(11)20)16-6-15(27-29-16)17-14(21)5-10(7-25-17)18(22,23)24/h2-7H,8H2,1H3/b26-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHHPNVZWITVPK-JQAMDZJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C=CC=C1Cl)Cl)C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=C(C=CC=C1Cl)Cl)/C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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